molecular formula C17H20O8 B4954959 Tetramethyl 2-phenylpropane-1,1,3,3-tetracarboxylate

Tetramethyl 2-phenylpropane-1,1,3,3-tetracarboxylate

Cat. No.: B4954959
M. Wt: 352.3 g/mol
InChI Key: UCQHMFFQQBOHTK-UHFFFAOYSA-N
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Description

Tetramethyl 2-phenylpropane-1,1,3,3-tetracarboxylate is an organic compound with the molecular formula C15H18O8. It is a derivative of propane and is characterized by the presence of four ester groups attached to the central carbon atoms. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethyl 2-phenylpropane-1,1,3,3-tetracarboxylate can be synthesized through esterification reactions involving the corresponding carboxylic acid and methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 2-phenylpropane-1,1,3,3-tetracarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst.

Major Products Formed

    Hydrolysis: Produces 2-phenylpropane-1,1,3,3-tetracarboxylic acid.

    Reduction: Yields alcohol derivatives of the original ester.

    Substitution: Results in the formation of substituted esters or amides.

Scientific Research Applications

Tetramethyl 2-phenylpropane-1,1,3,3-tetracarboxylate is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tetramethyl 2-phenylpropane-1,1,3,3-tetracarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can modulate biological pathways. The compound’s structure allows it to interact with various biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Tetramethyl propane-1,1,3,3-tetracarboxylate: Similar structure but lacks the phenyl group.

    Tetramethyl 2-methylpropane-1,1,3,3-tetracarboxylate: Contains a methyl group instead of a phenyl group.

Uniqueness

Tetramethyl 2-phenylpropane-1,1,3,3-tetracarboxylate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This phenyl group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tetramethyl 2-phenylpropane-1,1,3,3-tetracarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O8/c1-22-14(18)12(15(19)23-2)11(10-8-6-5-7-9-10)13(16(20)24-3)17(21)25-4/h5-9,11-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQHMFFQQBOHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)C(C(=O)OC)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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